molecular formula C8H12N2O2 B12888413 N-(5-Methylisoxazol-4-yl)-N-propylformamide

N-(5-Methylisoxazol-4-yl)-N-propylformamide

Katalognummer: B12888413
Molekulargewicht: 168.19 g/mol
InChI-Schlüssel: RFHXYYDOLMHKII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-Methylisoxazol-4-yl)-N-propylformamide is an organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Methylisoxazol-4-yl)-N-propylformamide typically involves the formation of the isoxazole ring followed by the introduction of the propylformamide group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-methylisoxazole with propylformamide in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-Methylisoxazol-4-yl)-N-propylformamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

N-(5-Methylisoxazol-4-yl)-N-propylformamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(5-Methylisoxazol-4-yl)-N-propylformamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of specific proteases or interact with cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(5-Methylisoxazol-4-yl)-N-propylformamide is unique due to its specific structural features and the presence of both the isoxazole ring and the propylformamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C8H12N2O2

Molekulargewicht

168.19 g/mol

IUPAC-Name

N-(5-methyl-1,2-oxazol-4-yl)-N-propylformamide

InChI

InChI=1S/C8H12N2O2/c1-3-4-10(6-11)8-5-9-12-7(8)2/h5-6H,3-4H2,1-2H3

InChI-Schlüssel

RFHXYYDOLMHKII-UHFFFAOYSA-N

Kanonische SMILES

CCCN(C=O)C1=C(ON=C1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.